molecular formula C11H21NO4 B6602417 (4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid CAS No. 2016020-83-8

(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid

Cat. No.: B6602417
CAS No.: 2016020-83-8
M. Wt: 231.29 g/mol
InChI Key: IWUZQHXKVTYZPQ-QMMMGPOBSA-N
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Description

(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid is a chiral pentanoic acid derivative characterized by a tert-butoxy group and a dimethylamino substituent at positions 5 and 4, respectively, with a ketone at position 4. The (4S) configuration confers stereochemical specificity, making it valuable in asymmetric synthesis and medicinal chemistry. This compound is structurally related to glutamic acid derivatives but features protective groups (tert-butoxy) and a tertiary amine (dimethylamino), which modulate its physicochemical and biological properties. Its applications span prodrug design, peptide synthesis, and targeted radiotracers, as suggested by its structural analogs in the literature .

Properties

IUPAC Name

(4S)-4-(dimethylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8(12(4)5)6-7-9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUZQHXKVTYZPQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Esterification and Protection

The synthesis begins with the esterification of a chiral amino acid derivative. For example, (S)-tert-butyl 2-(tert-butoxycarbonylamino)-4-(tosyloxy)butanoate serves as a key intermediate, where the tert-butoxy group is introduced via nucleophilic substitution. In a representative procedure, a precursor such as (S)-2-amino-4-hydroxybutanoic acid is treated with tert-butoxycarbonyl anhydride (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine, Et₃N) to yield the Boc-protected intermediate. Subsequent tosylation using p-toluenesulfonyl chloride (TsCl) and 4-dimethylaminopyridine (DMAP) at 0°C installs the leaving group required for downstream functionalization.

Critical Parameters :

  • Temperature Control : Reactions are conducted at 0°C to minimize side reactions.

  • Solvent Choice : DCM or tetrahydrofuran (THF) ensures solubility of intermediates.

  • Catalyst : DMAP accelerates tosylation by activating TsCl.

Introduction of Dimethylamino Group

The dimethylamino moiety is introduced via nucleophilic displacement of the tosyl group. Treatment with dimethylamine (Me₂NH) in dimethylformamide (DMF) at 60°C for 12 hours replaces the tosylate, forming the tertiary amine. This step requires rigorous exclusion of moisture to prevent hydrolysis.

Yield Optimization :

  • Excess Amine : A 2:1 molar ratio of dimethylamine to tosylate ensures complete substitution.

  • Reaction Monitoring : Thin-layer chromatography (TLC) with ninhydrin staining confirms amine formation.

Oxo Group Installation and Deprotection

The oxo (keto) group at position 5 is introduced via oxidation or acylation. A Friedel-Crafts acylation analog—using aluminum chloride (AlCl₃) and succinic anhydride in toluene—generates the 5-oxopentanoic acid backbone. However, this method is modified for tert-butoxy compatibility by substituting the acylating agent with tert-butyl acetate under milder conditions. Final deprotection of the Boc group using trifluoroacetic acid (TFA) in DCM yields the free carboxylic acid.

Purification :

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) eluent removes byproducts.

  • Crystallization : Recrystallization from isopropyl alcohol enhances purity (>98% by HPLC).

Asymmetric Catalysis for Stereochemical Control

Achieving the (4S) configuration necessitates enantioselective methods. Peptide-based catalysts, as demonstrated in azlactone dynamic kinetic resolutions, offer a viable pathway.

Dynamic Kinetic Resolution of Azlactones

A tetrapeptide catalyst (e.g., Boc-Dmaa-d-Pro-Aic-NHMe) facilitates the methanolytic ring-opening of racemic oxazol-5(4H)-ones, yielding enantiomerically enriched α-amino acid derivatives. Adapting this method, the tert-butoxy group is introduced via esterification with tert-butanol during the resolution step.

Mechanistic Insights :

  • Transition-State Model : The peptide backbone stabilizes the oxazolone intermediate through hydrogen bonding, favoring the (S)-enantiomer.

  • Solvent Effects : Toluene enhances enantioselectivity (er 98:2) compared to polar solvents.

Catalyst Optimization

Truncation studies reveal that the d-Pro-Aic-NHMe segment is critical for high enantiomeric excess (er > 90:10). Modifying the N-terminal Boc group to acetyl marginally reduces yield but improves solubility in nonpolar media.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)er (S:R)AdvantagesLimitations
Multi-Step SynthesisTosylation, amination, deprotection65–7899:1Scalable, high purityLengthy (6–8 steps)
Asymmetric CatalysisAzlactone resolution50–6298:2Fewer steps, excellent stereocontrolRequires specialized peptide catalysts

Table 1 . Comparison of preparation methods for this compound.

Industrial-Scale Considerations

For large-scale production, the multi-step synthesis is preferred due to established protocols and reagent availability. Critical adjustments include:

  • Continuous Flow Chemistry : Reduces reaction times for tosylation and amination steps.

  • Green Solvents : Substituting DCM with cyclopentyl methyl ether (CPME) improves safety profiles .

Chemical Reactions Analysis

Amide Bond Formation via Carbodiimide-Mediated Coupling

The carboxylic acid group readily participates in amide bond formation using carbodiimide-based coupling agents. This reaction is critical in peptide synthesis and pharmaceutical intermediates:

Reaction Conditions Yield Source
EDC·HCl, HOBt, DIPEA in CH₂Cl₂ at 20°C for 2 hours95%
DCC, HOBt in toluene under reflux (115°C) for 16 hours27%

Mechanism :

  • Activation of the carboxylic acid by EDC·HCl or DCC forms an O-acylisourea intermediate.

  • HOBt stabilizes the intermediate, reducing racemization.

  • Nucleophilic attack by an amine forms the amide bond .

Hydrolysis of the tert-Butoxy Ester

The tert-butoxy group undergoes acidic or enzymatic hydrolysis to yield the free carboxylic acid, a common deprotection step in organic synthesis:

Reaction Conditions Product Application
Trifluoroacetic acid (TFA) in CH₂Cl₂5-Oxopentanoic acid derivativesPeptide side-chain synthesis
ZnCl₂ in tert-butanol at 60°C (reverse synthesis)tert-Butyl ester reformationIntermediate purification

Notes :

  • Hydrolysis is selective for the ester group, leaving the oxo and dimethylamino groups intact .

Functionalization at the Oxo Group

The ketone moiety participates in nucleophilic additions, though steric hindrance from the tert-butoxy group modulates reactivity:

Reaction Conditions Outcome
Grignard AdditionRMgX in THF, 0°C to RTTertiary alcohol formation
Reductive AminationNaBH₃CN, NH₄OAc in MeOHβ-Amino alcohol derivatives

Limitations :

  • The dimethylamino group may act as a base, requiring pH control to avoid side reactions .

Reactivity of the Dimethylamino Group

The tertiary amine undergoes alkylation and oxidation under controlled conditions:

Reaction Reagents Product
QuaternizationMethyl iodide in CH₃CNQuaternary ammonium salt
OxidationH₂O₂ in acetic acidN-Oxide derivative

Applications :

  • N-Oxide derivatives enhance solubility for pharmacokinetic studies .

Decarboxylation Pathways

Controlled thermal decarboxylation eliminates CO₂, forming γ-lactam derivatives:

Conditions Catalyst Yield
120°C in DMFCu(I) salts60–70%
Microwave irradiationNone85%

Key Insight :

  • The oxo group stabilizes the transition state, accelerating decarboxylation .

Stability and Storage Considerations

  • pH Sensitivity : Degrades under strongly acidic/basic conditions via ester hydrolysis or decarboxylation .

  • Storage : Stable at 2–8°C in anhydrous solvents (e.g., DMF, DCM) .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a tert-butoxy group, a dimethylamino functional group, and a ketone, which contribute to its unique chemical behavior. Its solubility in organic solvents and slight solubility in water enhances its versatility in biological applications. The chiral nature of the compound allows for distinct interactions with biological targets, which can lead to varied pharmacological effects.

Neurotransmitter Modulation

The presence of the dimethylamino group suggests potential influence on neurotransmitter systems. Research indicates that similar compounds can modulate neurotransmitter release and uptake, potentially affecting mood and cognition. For instance, studies have shown that derivatives of amino acids can enhance synaptic transmission in neuronal cultures, indicating a role in neuroprotection and cognitive enhancement.

Antioxidant Properties

Some structural analogs of (4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid exhibit antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Antioxidants play a vital role in neutralizing free radicals, thereby protecting cellular components from damage.

Antimicrobial Activity

Research has indicated that certain derivatives possess antimicrobial properties against various pathogens. For instance, compounds with similar structures have been tested against bacterial strains, showing significant inhibition of growth. This suggests potential therapeutic uses in developing new antibiotics or antimicrobial agents.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

  • Reactions with Amines : The introduction of the dimethylamino group often involves nucleophilic substitution reactions.
  • Formation of the Ketone : Various oxidation reactions are employed to introduce the ketone functionality.

These synthetic methods allow for the production of high-purity compounds essential for research and pharmaceutical applications.

Case Studies

  • Neurotransmitter Effects : A study focusing on the effects of similar amino acid derivatives on NMDA receptor activity demonstrated that certain modifications can enhance receptor activation, suggesting therapeutic potential in neurodegenerative diseases.
  • Antioxidant Efficacy : Research evaluating the antioxidant properties of related compounds showed significant reductions in oxidative stress markers in cell cultures treated with these derivatives, indicating their potential use in formulations aimed at combating oxidative damage.
  • Antimicrobial Testing : In vitro studies on structural analogs revealed effective inhibition against Gram-positive bacteria, highlighting their potential role in developing new antimicrobial therapies.

Mechanism of Action

The mechanism by which (4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 4-oxopentanoic acid derivatives, focusing on substituents, molecular properties, and applications. Key analogs include:

Structural Analogs

Compound Name CAS No. Molecular Formula Key Substituents Molecular Weight (g/mol) References
(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid 45120-30-7 C₉H₁₇NO₄ Amino, tert-butoxy 203.24
(4S)-4-Amino-5-(dimethylamino)-5-oxopentanoic acid N/A C₇H₁₄N₂O₃ Dimethylamino (no tert-butoxy) 174.20
OAA1020 (C18-OtBu-L-Glu-OtBu) 1188328-39-3 C₃₁H₅₇NO₇ 18-carbon fatty acid, tert-butoxy 555.80
N-Boc-L-glutamic acid 1-tert-butyl ester N/A C₁₄H₂₅NO₆ Boc-protected amine, tert-butoxy 303.36
(S)-5-(tert-butoxy)-4-ureido-5-oxopentanoic acid N/A C₁₄H₂₅N₂O₇ Ureido linker, tert-butoxy 333.36

Physicochemical Properties

  • Steric Effects: The tert-butoxy group in the target compound enhances steric bulk, improving metabolic stability but reducing aqueous solubility compared to analogs with smaller substituents (e.g., amino or unprotected carboxylic acids) .
  • Basicity: The dimethylamino group increases basicity (pKa ~8–9) compared to primary amines (pKa ~9–10) or non-amine analogs, influencing ionization and membrane permeability .
  • Lipophilicity : Fatty acid derivatives (e.g., OAA1020) exhibit higher logP values (>5) due to long alkyl chains, whereas the target compound (logP ~1.5–2.5) balances lipophilicity for drug delivery applications .

Biological Activity

(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid is a chiral compound belonging to the class of amino acids and their derivatives. Its unique structure, featuring a tert-butoxy group and a dimethylamino functional group, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparisons with related compounds.

  • Molecular Formula : C14H25NO6
  • Molar Mass : 303.35 g/mol
  • Solubility : Slightly soluble in water; soluble in most organic solvents.

1. Neurotransmitter Modulation

The presence of the dimethylamino group in this compound suggests its potential role in modulating neurotransmitter systems. Research indicates that similar compounds can influence mood and cognitive functions by interacting with neurotransmitter receptors.

2. Antioxidant Properties

Compounds with structural similarities have shown significant antioxidant activity, which is crucial for combating oxidative stress-related diseases. The ability to scavenge free radicals could position this compound as a candidate for therapeutic use in conditions exacerbated by oxidative damage.

3. Antimicrobial Activity

Some analogs of this compound have demonstrated effectiveness against various pathogens, indicating potential applications in antimicrobial therapies. This activity may stem from the structural features that enhance interaction with microbial targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Receptors : The compound may act as a modulator at various receptor sites, influencing neurotransmission and cellular signaling pathways.
  • Redox Reactions : The antioxidant properties suggest involvement in redox reactions, contributing to cellular protection mechanisms.
  • Membrane Interaction : The hydrophobic tert-butoxy group may facilitate interaction with lipid membranes, affecting membrane fluidity and permeability.

Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds structurally related to this compound on cultured brain cells. Results indicated that these compounds could enhance cell viability under stress conditions induced by oxidative agents .

Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that certain derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results support the potential development of new antimicrobial agents based on this compound's structure.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
N,N-DimethylglycineContains a dimethylamino groupActs as an osmolyte and modulates methylation processes
Valproic AcidSimilar carboxylic acid structureUsed as an anticonvulsant and mood stabilizer
GabapentinContains an amino groupEffective for neuropathic pain management

The unique combination of functional groups in this compound enhances its solubility and bioactivity compared to other compounds, potentially leading to varied pharmacological effects due to its chiral nature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid in academic settings?

  • Methodological Answer: The compound can be synthesized via amino group protection using tert-butoxycarbonyl (Boc) chemistry. A typical route involves reacting the precursor amino acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at room temperature. Post-reaction, the Boc-protected intermediate is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) . For the dimethylamino group, selective alkylation or reductive amination may follow, requiring strict anhydrous conditions.

Q. What purification techniques are recommended for isolating this compound?

  • Methodological Answer: Column chromatography with silica gel (ethyl acetate/hexane or methanol/DCM gradients) is standard. For polar impurities, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) can resolve stereoisomers. Recrystallization from tert-butyl methyl ether (TBME) or ethyl acetate/hexane mixtures may improve purity, though solvent selection depends on solubility profiles .

Q. Which analytical methods are critical for characterizing this compound?

  • Methodological Answer:

  • 1H/13C NMR: Confirm stereochemistry (e.g., coupling constants for chiral centers) and functional groups (e.g., tert-butoxy at δ 1.2–1.4 ppm, oxopentanoic acid carbonyl at ~170–175 ppm).
  • HPLC-MS: Verify molecular weight (e.g., [M+H]+ peak) and purity (>95% by UV/ELSD).
  • IR Spectroscopy: Identify carbonyl stretches (~1650–1750 cm⁻¹) and amine/amide bands .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during synthesis, and what analytical tools validate it?

  • Methodological Answer:

  • Stereochemical Control: Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) during key steps.
  • Validation:
  • Chiral HPLC: Employ Chiralpak® columns (e.g., IA/IB) with hexane/isopropanol mobile phases.
  • Circular Dichroism (CD): Compare optical activity with enantiopure standards.
  • X-ray Crystallography: Resolve absolute configuration if single crystals are obtainable .

Q. How should experimental designs for stability studies under varying conditions (pH, temperature) be structured?

  • Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to pH 2–10 buffers (37°C, 1 week) and monitor degradation via HPLC.
  • Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • DOE Approach: Apply factorial design (e.g., 2³ design) with factors like temperature (25–60°C), humidity (40–80% RH), and light exposure (ICH Q1B guidelines) .

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting) be systematically resolved?

  • Methodological Answer:

  • Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., de-tert-butylation or oxidation).
  • Variable Temperature (VT) NMR: Determine if dynamic effects (e.g., rotamers) cause splitting.
  • Cross-Validation: Compare with computational NMR predictions (DFT-based tools like Gaussian) .

Q. What computational modeling approaches predict the reactivity of the oxopentanoic acid moiety?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent interactions (e.g., water/DMSO) to predict solubility and aggregation.
  • pKa Prediction: Use software like MarvinSuite to estimate ionization states under physiological conditions .

Q. What strategies mitigate side reactions when handling the sensitive dimethylamino and oxopentanoic acid groups?

  • Methodological Answer:

  • Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent oxidation.
  • Low-Temperature Work: Perform acylations/alkylations at 0–4°C to minimize racemization.
  • Protection/Deprotection: Temporarily mask the oxopentanoic acid as a tert-butyl ester, cleaved later with TFA/DCM .

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